molecular formula C11H9NO B1277197 2-Ethylbenzofuran-3-carbonitrile CAS No. 42901-97-3

2-Ethylbenzofuran-3-carbonitrile

Cat. No. B1277197
CAS RN: 42901-97-3
M. Wt: 171.19 g/mol
InChI Key: JUFZEKMBCHUDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of various synthons. For example, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles is achieved by condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal, followed by a reaction with primary amines in a tandem addition–elimination–cyclization reaction . Although this does not describe the synthesis of 2-ethylbenzofuran-3-carbonitrile, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-ethylbenzofuran-3-carbonitrile can be inferred to some extent from the related compounds mentioned in the papers. The presence of a benzofuran core is common, and the nitrile group would be expected to influence the electronic properties of the molecule. The ethyl group at the second position would provide steric bulk and could affect the reactivity and orientation of reactions on the benzofuran ring.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-ethylbenzofuran-3-carbonitrile, but they do describe reactions of structurally related compounds. For instance, the synthesis of benzofuro[3,2-b]pyrazolo[4,3-e]azepine derivatives involves reactions of ethyl 1-aryl-4-(2-bromoacetyl)-5-methyl-1H-pyrazolocarboxylates with ortho-hydroxybenzonitrile . This suggests that the benzofuran nucleus can participate in various organic reactions, potentially including nucleophilic substitutions or additions to the nitrile group.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Ethylbenzofuran-3-carbonitrile derivatives, including dihydrofuran carbonitrile derivatives, have been synthesized and analyzed using X-ray crystallography. These compounds show coordinated compliance of chloro-methyl and bromo-methyl exchange rules and have been studied for their reactivity parameters and potential drug-likeness through in silico molecular docking analysis (Rajni Swamy et al., 2020).

Chemical Reactions and Synthesis

  • A novel synthesis method for 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives has been developed. This method is catalyst-free and advantageous due to mild reaction conditions and high yields (Peng et al., 2021).
  • The photochemical properties of 2-oxoindeno[1,7-bc]furan-6-carbonitrile have been explored, revealing an unusual 1,3-carbalkoxy shift under specific conditions (Pfoertner et al., 1993).

Materials Science and Electronics

  • Certain derivatives of 2-ethylbenzofuran-3-carbonitrile have been used in the design and synthesis of small-molecular compounds for blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds demonstrate excellent performance and slow efficiency roll-off in PhOLED applications (Deng et al., 2013).

Biological and Pharmacological Studies

  • Some derivatives, like N‐(4,5‐dihydroimidazol‐2‐yl)‐1,3‐dihydrobenzimidazole, have been synthesized and evaluated for their potential to inhibit human blood platelet aggregation and reduce arterial blood pressure in rats (Sa̧czewski et al., 1998).

Chemical Sensing and Environmental Applications

  • Ethynylated-thiourea derivatives containing 2-ethylbenzofuran-3-carbonitrile have been synthesized and characterized for use as resistive-type carbon dioxide (CO2) gas sensors. These sensors show significant response and reproducibility at room temperature (Daud et al., 2019).

Safety And Hazards

The safety data sheet for 2-Ethylbenzofuran-3-carbonitrile suggests that it should be stored in a tightly closed container, in a cool and dry place . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

2-ethyl-1-benzofuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFZEKMBCHUDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427891
Record name 2-Ethyl-1-benzofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbenzofuran-3-carbonitrile

CAS RN

42901-97-3
Record name 2-Ethyl-1-benzofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.